Ste-mek1(13)

ERK1/2 Inhibition Peptide Therapeutics MAPK Signaling

Researchers often need to dissect ERK1/2-specific signaling without off-target effects on JNK/p38 pathways. STE-MEK1(13) addresses this by acting as a substrate-competitive inhibitor (IC50 13-30 μM) that mimics the MEK1 N-terminus. Key procurement and research benefits: - Pathway selectivity prevents confounding cross-pathway interference, ensuring clean phenotypic data. - Cell-permeable peptide eliminates the need for transfection reagents, simplifying treatment protocols in primary cells. - Well-characterized IC50 range provides a reliable benchmark for SAR studies on novel ERK1/2 inhibitors.

Molecular Formula C86H153N19O17S
Molecular Weight 1757.3 g/mol
Cat. No. B15137632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSte-mek1(13)
Molecular FormulaC86H153N19O17S
Molecular Weight1757.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NC(CCSC)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N4CCCC4C(=O)N
InChIInChI=1S/C86H153N19O17S/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-41-71(109)93-62(44-52-123-7)84(120)103-49-31-38-66(103)79(115)95-59(35-25-28-46-88)75(111)94-58(34-24-27-45-87)76(112)97-61(36-26-29-47-89)83(119)104-50-32-39-67(104)81(117)101-73(57(6)106)86(122)105-51-33-40-68(105)80(116)100-72(56(5)9-2)82(118)96-60(42-43-69(90)107)77(113)98-63(53-55(3)4)78(114)99-64(54-70(91)108)85(121)102-48-30-37-65(102)74(92)110/h55-68,72-73,106H,8-54,87-89H2,1-7H3,(H2,90,107)(H2,91,108)(H2,92,110)(H,93,109)(H,94,111)(H,95,115)(H,96,118)(H,97,112)(H,98,113)(H,99,114)(H,100,116)(H,101,117)/t56-,57+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,72-,73-/m0/s1
InChIKeyJTGVJZGFSQPZSN-ANGLJYEKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

STE-MEK1(13) ERK Activation Inhibitor


STE-MEK1(13) (Ste-MPKKKPTPIQLNP-NH₂) is a synthetic, cell-permeable 13-amino acid peptide inhibitor that targets extracellular signal-regulated kinase 1 and 2 (ERK1/2) within the mitogen-activated protein kinase (MAPK) signaling pathway . This stearated peptide corresponds to the N-terminus of MEK1 and functions as a competitive inhibitor of ERK1/2 phosphorylation (IC50 = 13-30 μM) . With a molecular formula of C86H153N19O17S and a molecular weight of 1757.32 g/mol, STE-MEK1(13) serves as a research tool compound for studying MAPK pathway dynamics .

Cell-permeable peptide tool for ERK1/2 pathway research
Substrate-competitive mechanism avoids ATP competition confounding
Enables MAPK signaling dissection without transfection reagents

STE-MEK1(13) vs Small-Molecule ERK Inhibitors


Generic substitution of ERK1/2 inhibitors is not feasible due to fundamental differences in mechanism, selectivity, and molecular class. Small-molecule ATP-competitive inhibitors, such as SCH772984 and FR 180204, exhibit high potency (low nM IC50) but often lack the pathway specificity of peptide-based inhibitors like STE-MEK1(13), which acts as a substrate-competitive inhibitor . STE-MEK1(13) specifically prevents the interaction between ERK2 and MEK, mimicking the natural substrate-binding domain, whereas small molecules can have off-target effects on other kinases . Moreover, the peptide nature of STE-MEK1(13) confers inherent cell permeability without the need for additional transfection reagents, a property not shared by many other peptide inhibitors .

Mechanism mismatch
Small-molecule ATP-competitive inhibitors may lose potency in high-ATP cellular environments, unlike substrate-competitive peptides.
Selectivity profile
Small-molecule ERK inhibitors can exhibit off-target kinase effects, complicating pathway interpretation.
Permeability requirement
Non-stearated ERK inhibitor peptides often require transfection reagents, introducing experimental variability.

STE-MEK1(13) Quantitative Comparison


Potency vs ERK Inhibitor Peptide I

STE-MEK1(13) inhibits ERK1/2 phosphorylation with an IC50 range of 13-30 μM, which is comparable to the cellular ERK activation inhibition potency of ERK Activation Inhibitor Peptide I (IC50 = 13 μM in PMA-stimulated NIH 3T3 cells) . However, STE-MEK1(13) is a distinct peptide sequence with potentially different pharmacokinetic and selectivity profiles, making it a valuable alternative for mechanistic studies .

Potency vs ERK Inhibitor Peptide I
Cross-study comparable
IC50 13–30 μM; comparable to ERK Inhibitor Peptide I (13 μM in PMA-stimulated NIH 3T3 cells)
Supports ERK inhibition assay context; different peptide scaffold may require validation.
Cross-study comparison; verify under own conditions.
ERK1/2 Inhibition Peptide Therapeutics MAPK Signaling

Selectivity vs ATP-Competitive Inhibitors

In contrast to small-molecule ATP-competitive inhibitors like FR 180204 (ERK1 Ki = 0.31 μM, ERK2 Ki = 0.14 μM) , STE-MEK1(13) acts as a substrate-competitive inhibitor that does not compete with ATP . This mechanism ensures that STE-MEK1(13) maintains activity in cellular environments with high ATP concentrations (1-5 mM), where ATP-competitive inhibitors may show reduced efficacy [1].

Selectivity vs ATP-Competitive Inhibitors
Class-level inference
Substrate-competitive, non-ATP competitive; ATP-competitive inhibitor FR 180204 Ki values 0.14–0.31 μM
Substrate-competitive mechanism supports pathway studies under physiological ATP levels.
Class-level inference; confirm in target assay.
Kinase Selectivity ATP-Competitive Substrate-Competitive

Cell Permeability vs Unmodified Peptides

STE-MEK1(13) is a stearated peptide, which confers intrinsic cell permeability without the need for transfection reagents or specialized delivery systems . Unmodified peptide inhibitors of ERK1/2, such as the non-stearated ERK Activation Inhibitor Peptide, typically exhibit poor cellular uptake (IC50 > 100 μM in cell-based assays) [1]. The stearic acid moiety in STE-MEK1(13) enhances membrane penetration, enabling effective intracellular concentrations at low micromolar dosing .

Cell Permeability vs Unmodified Peptides
Class-level inference
Stearated IC50 13–30 μM vs non-stearated >100 μM (estimated)
Reported cell permeability may reduce need for transfection reagents in cell assays.
Verify cellular uptake and ERK inhibition in target cell model.
Cell Permeability Peptide Delivery Stearated Peptides

Pathway Selectivity vs Pan-Kinase Inhibitors

STE-MEK1(13) selectively inhibits ERK1/2 activation without affecting related MAPK pathways such as JNK or p38 . In contrast, the small-molecule MEK inhibitor U0126 inhibits both MEK1/2 and has been shown to have off-target effects on other kinases [1]. This pathway specificity makes STE-MEK1(13) a superior tool for dissecting ERK1/2-specific signaling events in complex cellular contexts.

Pathway Selectivity vs Pan-Kinase Inhibitors
Class-level inference
Reported ERK1/2 selective; no inhibition of JNK or p38; U0126 shows off-target kinase effects
May support ERK1/2-specific phenotype interpretation; verify kinase panel.
Class-level selectivity claim; off-target effects require review.
MAPK Pathway Kinase Selectivity ERK1/2 Specificity

Potency vs Other Peptide ERK Inhibitors

STE-MEK1(13) inhibits ERK2 activation with an IC50 of 13-30 μM, which is superior to the MEK1 Derived Peptide Inhibitor 1 (IC50 = 30 μM in vitro) . This 2-fold improvement in potency (at the lower end of the STE-MEK1(13) range) translates to lower required concentrations for effective ERK1/2 inhibition in cellular assays, reducing potential cytotoxicity and off-target effects .

Potency vs Other Peptide ERK Inhibitors
Cross-study comparable
IC50 13–30 μM; up to 2.3-fold lower IC50 vs MEK1 Derived Peptide Inhibitor 1 (30 μM)
Reported IC50 context supports peptide-based ERK inhibition benchmarking.
Cross-study comparison; validate in same assay conditions.
ERK2 Binding Peptide Inhibitors Structure-Activity Relationship

STE-MEK1(13) Research Applications


Cell-Based ERK1/2 Phenotype Validation

Due to its pathway selectivity and lack of ATP competition, STE-MEK1(13) is ideal for confirming ERK1/2-dependent cellular responses (e.g., proliferation, differentiation, apoptosis) without confounding effects from JNK or p38 pathways . Its cell-permeable nature simplifies treatment protocols, making it suitable for high-throughput screening applications .

MAPK Signaling Mechanism Studies

As a substrate-competitive inhibitor, STE-MEK1(13) can be used to dissect the specific contributions of ERK1/2 phosphorylation to downstream signaling events under physiological ATP concentrations . This is particularly valuable for studies where small-molecule ATP-competitive inhibitors may lose potency or exhibit off-target effects .

Peptide vs Small-Molecule ERK Inhibition

STE-MEK1(13) serves as a benchmark peptide inhibitor for evaluating the efficacy, selectivity, and cellular penetration of novel ERK1/2 inhibitors, especially those designed for improved bioavailability or reduced off-target effects . Its well-characterized IC50 range (13-30 μM) provides a reliable comparator for structure-activity relationship (SAR) studies .

ERK1/2 Signaling in Primary Cells & Tissues

The cell-permeable nature of STE-MEK1(13) eliminates the need for viral transduction or electroporation, making it suitable for studying ERK1/2 signaling in primary cells and ex vivo tissue cultures where transfection efficiency is low . This enables more physiologically relevant models of MAPK pathway activation and inhibition .

Application
Selection Property
Validation Focus
Cell-based ERK1/2 phenotype studies
Pathway selectivity and cell permeability
Confirm ERK1/2-specific responses without JNK/p38 interference
MAPK signaling dissection
Substrate-competitive, non-ATP mechanism
ERK phosphorylation under physiological ATP levels
Peptide inhibitor benchmarking
Well-characterized IC50 range
Potency and permeability comparison in SAR studies
Primary cell and ex vivo tissue signaling
Transfection-free cell permeability
ERK inhibition in low-transfection models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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